2-phenyl-3-(thiophen-2-yl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
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Description
Synthesis Analysis
The synthesis of PTDI involves several steps. One notable approach is the catalytic protodeboronation of pinacol boronic esters . In this process, alkyl boronic esters (including 1°, 2°, and 3° alkyl boronic esters) undergo protodeboronation using a radical approach. The protocol is paired with a Matteson–CH~2~–homologation , enabling the formation of PTDI. This transformation is valuable due to its formal anti-Markovnikov alkene hydromethylation, a previously unknown reaction .
Molecular Structure Analysis
PTDI’s molecular structure comprises a dihydro-2H-pyrrolo[3,4-d]isoxazole core, flanked by phenyl, thiophen-2-yl, and p-tolyl substituents. The arrangement of these groups significantly influences its reactivity and properties. The tolyl group (p-tolyl) is commonly found in diverse chemical compounds and can adopt three possible structural isomers: ortho, meta, and para .
Scientific Research Applications
Antimicrobial Activity
The compound has been synthesized and screened for its antibacterial and antifungal activities . This makes it a potential candidate for the development of new antimicrobial drugs .
Organic Field-Effect Transistors (OFETs)
The compound has been used in the synthesis of donor-acceptor type conjugated organic small-molecule compounds. These compounds exhibited good solution dispersibility and thermal stability, providing an important guarantee for the solution processing and annealing optimization of organic field-effect transistors (OFETs) .
Antifungal Activity
A series of derivatives of the compound were designed, synthesized, and evaluated for their antifungal activity against various fungi .
Synthesis of Other Compounds
The compound has been used as a raw material in the synthesis of other compounds with potential therapeutic importance .
Material Science
The compound has diverse applications in material science due to its unique chemical structure .
Enzyme Inhibitory Activity
The compound has been found to exhibit enzyme inhibitory activity, making it a potential candidate for the development of new enzyme inhibitors .
Antitumor Activity
The compound has been reported to possess antitumor activities, indicating its potential use in cancer treatment .
properties
IUPAC Name |
5-(4-methylphenyl)-2-phenyl-3-thiophen-2-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-14-9-11-15(12-10-14)23-21(25)18-19(17-8-5-13-28-17)24(27-20(18)22(23)26)16-6-3-2-4-7-16/h2-13,18-20H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTVQSXOOWUXFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-3-(thiophen-2-yl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione |
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